3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one
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Description
3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyridazin-3-one moiety, which is known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Mode of action
The presence of the pyridazin-3-one moiety could potentially enhance the potency of the compound .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities associated with pyridazin-3-one derivatives, it’s likely that multiple pathways could be involved .
Biochemical Analysis
Biochemical Properties
3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The pyridazinone moiety in this compound is known to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting these enzymes, the compound can modulate signaling pathways that depend on these cyclic nucleotides. Additionally, it has been observed to interact with protein kinases, influencing phosphorylation events that are critical for cell signaling and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving cAMP and cGMP . By modulating these pathways, it can affect gene expression and cellular metabolism. For instance, the inhibition of phosphodiesterase enzymes can lead to increased levels of cAMP, which in turn can activate protein kinase A (PKA) and influence the transcription of genes involved in metabolic processes . Furthermore, the compound’s interaction with protein kinases can alter phosphorylation patterns, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition and protein interactions. The compound binds to the active sites of phosphodiesterase enzymes, preventing the hydrolysis of cAMP and cGMP . This inhibition leads to elevated levels of these cyclic nucleotides, which can activate downstream signaling pathways. Additionally, the compound’s interaction with protein kinases can result in the modulation of phosphorylation events, further influencing cellular functions . These molecular interactions highlight the compound’s potential as a therapeutic agent in diseases where dysregulated signaling pathways play a critical role .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained modulation of signaling pathways. Over time, the compound may undergo metabolic degradation, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate signaling pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications. Additionally, the compound’s efficacy in animal models has been demonstrated in various disease models, including cancer and inflammatory conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion via the kidneys . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine the compound’s ability to cross biological membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, the compound can be directed to specific subcellular compartments through targeting signals and post-translational modifications . These modifications can influence the compound’s activity by altering its accessibility to target sites and its interactions with other biomolecules . The subcellular localization of the compound is essential for its therapeutic efficacy and specificity .
Properties
IUPAC Name |
3-[2-oxo-2-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-16(22-8-12(9-22)20-15-6-3-7-19-21-15)10-23-11-18-14-5-2-1-4-13(14)17(23)25/h1-7,11-12H,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWOPKBWNGHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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